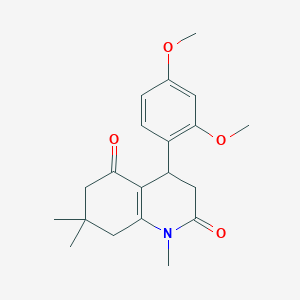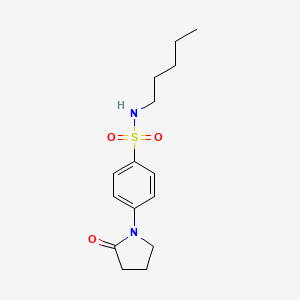
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2,2-diphenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2,2-diphenylacetamide, also known as DBD-DPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DBD-DPA is a member of the diphenylacetamide family of compounds, which are known for their diverse biological activities. In
科学的研究の応用
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2,2-diphenylacetamide has been shown to have potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2,2-diphenylacetamide has been shown to have anti-cancer activity in vitro and in vivo, making it a potential candidate for the development of new anti-cancer drugs. N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2,2-diphenylacetamide has also been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
作用機序
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2,2-diphenylacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2,2-diphenylacetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and are often overexpressed in cancer cells. By inhibiting HDACs, N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2,2-diphenylacetamide can induce cell cycle arrest and apoptosis in cancer cells. N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2,2-diphenylacetamide has also been shown to inhibit the activity of NF-kB, a signaling pathway that plays a role in inflammation and cancer progression.
Biochemical and Physiological Effects
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2,2-diphenylacetamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2,2-diphenylacetamide can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth of cancer cells. N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2,2-diphenylacetamide has also been shown to have anti-inflammatory activity, as it can inhibit the production of pro-inflammatory cytokines. In vivo studies have shown that N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2,2-diphenylacetamide can inhibit tumor growth and reduce inflammation in animal models.
実験室実験の利点と制限
One of the advantages of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2,2-diphenylacetamide is that it has been shown to be relatively non-toxic in vitro and in vivo. This makes it a potential candidate for the development of new anti-cancer and anti-inflammatory drugs. However, one of the limitations of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2,2-diphenylacetamide is that it has poor solubility in water, which can make it difficult to administer in vivo. This limitation can be overcome through the use of drug delivery systems, such as liposomes or nanoparticles.
将来の方向性
There are several future directions for the research on N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2,2-diphenylacetamide. One direction is to further explore its anti-cancer activity and its potential as a candidate for the development of new anti-cancer drugs. Another direction is to explore its anti-inflammatory activity and its potential as a candidate for the treatment of inflammatory diseases. Additionally, future research can focus on improving the solubility of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2,2-diphenylacetamide to make it more suitable for in vivo administration. Finally, research can focus on developing drug delivery systems that can improve the bioavailability and efficacy of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2,2-diphenylacetamide.
Conclusion
In conclusion, N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2,2-diphenylacetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method has been optimized to yield a high purity and high yield of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2,2-diphenylacetamide. N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2,2-diphenylacetamide has been shown to have potential applications in cancer research and the treatment of inflammatory diseases. Its mechanism of action involves the inhibition of certain enzymes and signaling pathways. N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2,2-diphenylacetamide has a range of biochemical and physiological effects, and its advantages and limitations for lab experiments have been discussed. Finally, several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2,2-diphenylacetamide have been identified, making it a promising candidate for further investigation.
合成法
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2,2-diphenylacetamide can be synthesized through a multi-step reaction process. The first step involves the synthesis of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 2,2-diphenylacetamide in the presence of a base to yield N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2,2-diphenylacetamide. This synthesis method has been optimized to yield a high purity and high yield of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2,2-diphenylacetamide.
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3/c25-23(24-15-19-16-26-20-13-7-8-14-21(20)27-19)22(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-14,19,22H,15-16H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGTXXUDMZHOPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-amino-6-cyclopropyl-4-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5053086.png)
![1-[4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B5053087.png)
![2-chloro-4-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B5053094.png)

![methyl 6-methyl-2-[(3-methyl-2-butenoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5053128.png)
![N-ethyl-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5053132.png)
![N-(2-fluorophenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5053137.png)
![methyl N-(5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)glycinate](/img/structure/B5053145.png)

![N-(3-methoxyphenyl)-N'-[2-(1-naphthyloxy)ethyl]ethanediamide](/img/structure/B5053160.png)
